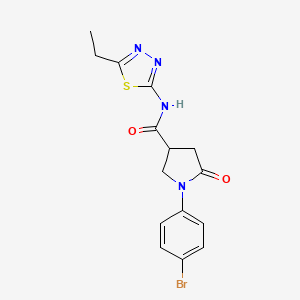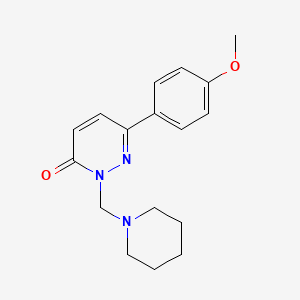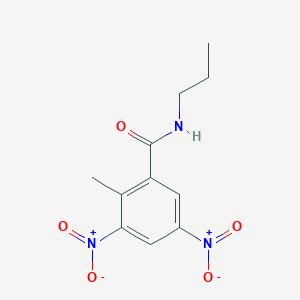
1-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a bromophenyl group, a thiadiazole ring, and a pyrrolidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Thiadiazole Ring:
- Starting with an appropriate precursor, such as ethyl hydrazinecarboxylate, the thiadiazole ring is formed through cyclization reactions involving sulfur and nitrogen sources under controlled conditions.
-
Bromination:
- The bromophenyl group is introduced via bromination of a suitable aromatic precursor using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
-
Pyrrolidine Ring Formation:
- The pyrrolidine ring is synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
-
Coupling Reactions:
- The final step involves coupling the bromophenyl and thiadiazole intermediates with the pyrrolidine core using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
-
Substitution Reactions:
- The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
-
Oxidation and Reduction:
- The thiadiazole ring and pyrrolidine core can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
-
Coupling Reactions:
- The compound can be used in coupling reactions to form larger molecular structures, such as bioconjugates or polymeric materials.
Common Reagents and Conditions:
-
Nucleophilic Substitution:
- Reagents: Sodium hydroxide, potassium carbonate, amines.
- Conditions: Elevated temperatures, polar solvents.
-
Oxidation:
- Reagents: Hydrogen peroxide, potassium permanganate.
- Conditions: Acidic or basic media, controlled temperatures.
-
Reduction:
- Reagents: Sodium borohydride, lithium aluminum hydride.
- Conditions: Anhydrous solvents, low temperatures.
Major Products:
- Substituted derivatives with different functional groups replacing the bromine atom.
- Oxidized or reduced forms of the thiadiazole and pyrrolidine rings.
Scientific Research Applications
1-(4-Bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
-
Medicinal Chemistry:
- Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with biological targets.
-
Biological Studies:
- Used in studies to understand the interaction of small molecules with enzymes and receptors.
-
Material Science:
- Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biological pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- 1-(4-Fluorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Comparison:
-
Structural Differences:
- The primary difference lies in the substituent on the phenyl ring (bromine vs. chlorine or fluorine).
-
Biological Activity:
- The bromine substituent may confer different biological activities compared to chlorine or fluorine, affecting the compound’s potency and selectivity.
-
Chemical Reactivity:
- The bromine atom may participate in different chemical reactions compared to chlorine or fluorine, influencing the compound’s synthetic utility and derivatization potential.
Properties
Molecular Formula |
C15H15BrN4O2S |
|---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H15BrN4O2S/c1-2-12-18-19-15(23-12)17-14(22)9-7-13(21)20(8-9)11-5-3-10(16)4-6-11/h3-6,9H,2,7-8H2,1H3,(H,17,19,22) |
InChI Key |
AJCDAHPXDUTCJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-3-nitro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B11017397.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylbutanamide](/img/structure/B11017398.png)

![2-(ethylsulfanyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B11017405.png)
![N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11017407.png)
![2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11017408.png)
![N-(3-methylpyridin-2-yl)-5-oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11017414.png)
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B11017435.png)
![dimethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-L-glutamate](/img/structure/B11017438.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)acetamide](/img/structure/B11017439.png)
![1-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline](/img/structure/B11017441.png)
![1,3-dimethyl-7-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11017457.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B11017462.png)

